2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . They are divided into two isomers: 1,2,3-triazole and 1,2,4-triazole . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .
Synthesis Analysis
Given the importance of the triazole scaffold, its synthesis has attracted much attention . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years .
Molecular Structure Analysis
There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their derivatives have been widely applied in many medicinal scaffolds .
Chemical Reactions Analysis
The reaction is efficiently raised by chromium (VI) oxide to afford the product mostly in elevated yields and in quite short reaction times .
Scientific Research Applications
Synthesis and Molecular Docking
A study detailed the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, and subjected them to in silico molecular docking screenings towards a target protein. This research aimed at discovering compounds with potential antimicrobial and antioxidant activities, highlighting the importance of such chemical entities in developing new therapeutic agents (Flefel et al., 2018).
Biological Assessment of Fused Heterocyclic 1,2,4-Triazoles
Another study focused on the synthesis and biological assessment of [1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with a 1,2,4-oxadiazol cycle, demonstrating the potential for these compounds to exhibit interesting biological properties. This research signifies the broader applicability of such compounds in medicinal chemistry, particularly in designing new drugs with specific biological targets (Karpina et al., 2019).
Antiasthma Agents
Research into triazolo[1,5-c]pyrimidines as potential antiasthma agents reveals the capacity of these compounds to act as mediator release inhibitors, underscoring the therapeutic potential of triazolo[4,3-b]pyridazine derivatives in treating asthma and related respiratory conditions (Medwid et al., 1990).
Structural Analysis and Pharmaceutical Importance
A detailed study on the synthesis, structure analysis, and pharmaceutical relevance of pyridazine analogs, including 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, demonstrates the significant role these compounds play in medicinal chemistry due to their heterocyclic structure and potential pharmacological properties (Sallam et al., 2021).
New Fused Pyrazolo-, Triazolo-, and Other Derivatives
Research into the synthesis of new fused derivatives from pyridazinone and their utility in medicinal chemistry highlights the ongoing exploration of novel chemical entities for their potential use in drug development and therapeutic applications (Shalaby, 2003).
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo backbone have been found to interact with dna and PCAF (P300/CBP-associated factor), a histone acetyltransferase .
Mode of Action
The compound 2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide may interact with its targets through a process known as intercalation, where the compound inserts itself between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA and lead to cell death, which is why such compounds are often investigated for their potential as anticancer agents .
Biochemical Pathways
Compounds that target pcaf can potentially affect gene expression, as pcaf is involved in the acetylation of histones, a process that regulates gene expression .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles .
Result of Action
Similar compounds have demonstrated anticancer activity against various cancer cell lines .
Action Environment
It is generally recommended to store similar compounds in a cool, dry area protected from environmental extremes .
Future Directions
The unique structure of 1,2,4-triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities . This suggests that they could be further explored for potential applications in various fields, such as agrochemistry and material chemistry .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-13-3-8-17(14(2)11-13)23-20(28)12-26-21(29)27-19(25-26)10-9-18(24-27)15-4-6-16(22)7-5-15/h3-11H,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMDFUQGIQRROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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